

Physical and chemical properties of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine-
13C5

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An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine

Abstract

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule. The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar enhances the compound's stability and makes it a crucial intermediate in the synthesis of a wide array of nucleoside analogs.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with 2',3'-O-Isopropylideneadenosine. It is intended for researchers, scientists, and professionals in drug development and biochemical research who utilize this compound in their work.

Physicochemical and Spectroscopic Properties

2',3'-O-Isopropylideneadenosine is a white to off-white crystalline powder.[1][2][3] Its core structure consists of an adenine base linked to a ribose sugar, with the 2' and 3' hydroxyl groups protected by an isopropylidene group. This modification is critical for its use in further chemical synthesis.[1]

Physical and Chemical Data

The key physicochemical properties of 2',3'-O-Isopropylideneadenosine are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₁₇ N ₅ O ₄	[4] [5]
Molecular Weight	307.31 g/mol	[3] [4]
CAS Number	362-75-4	[3] [4]
Appearance	White or almost white crystalline powder	[1]
Melting Point	221-222 °C	[3]
Solubility	Slightly soluble in Dioxane, DMSO, and Methanol	[3]
Storage Temperature	Room Temperature; Keep in a dark, dry, sealed place	[3]
EC Number	206-650-3	
MDL Number	MFCD00005756	[1] [4]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Data Type	Details	Citations
Purity	≥98% (HPLC)	[1]
Optical Activity	[α] _D ²⁰ −98.5°, c = 1 in dioxane	
¹ H NMR	Spectrum available (400 MHz in DMSO-d ₆)	[6]
IR Spectrum	Data available from NIST WebBook	[5]
InChI Key	LCCLUOXEZA HUNS-WOUKDFQISA-N	[6]
SMILES	CC1(C)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--n3cnc4c(N)ncnc34	[3]

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine is a versatile tool in medicinal chemistry and biochemical research due to its role as a key synthetic intermediate.[1][2]

- **Nucleoside Analog Synthesis:** Its primary application is serving as a protected precursor in the multi-step synthesis of novel nucleoside analogs. The isopropylidene group selectively blocks the 2' and 3' hydroxyls, allowing for chemical modifications at the 5' position of the ribose or on the adenine base itself.[1] These analogs are investigated for potential therapeutic uses, including as antiviral and anticancer agents.[1]
- **Biochemical Research:** The compound is used in studies of cellular processes and signal transduction pathways.[1] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism, such as adenosine deaminase.[1][7]
- **Pharmaceutical Development:** It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a variety of diseases, including cardiovascular

and neurological disorders.[1] Adenosine analogs can act as vasodilators and have been shown to inhibit cancer progression.[8]

Experimental Protocols

The synthesis of 2',3'-O-Isopropylideneadenosine is a standard protection reaction. Below is a representative protocol based on common methods for isopropylidenation of diols in nucleosides.

Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine using an acetal exchange reaction.

Materials:

- Adenosine
- Anhydrous Acetone or 2,2-Dimethoxypropane
- Anhydrous Dioxane or DMF (as solvent)
- Acid catalyst (e.g., p-Toluenesulfonic acid (TsOH) or sulfuric acid)
- Neutralizing agent (e.g., Sodium bicarbonate or ammonia solution)
- Anhydrous sodium sulfate
- Solvents for extraction and recrystallization (e.g., Dichloromethane, Methanol)

Procedure:

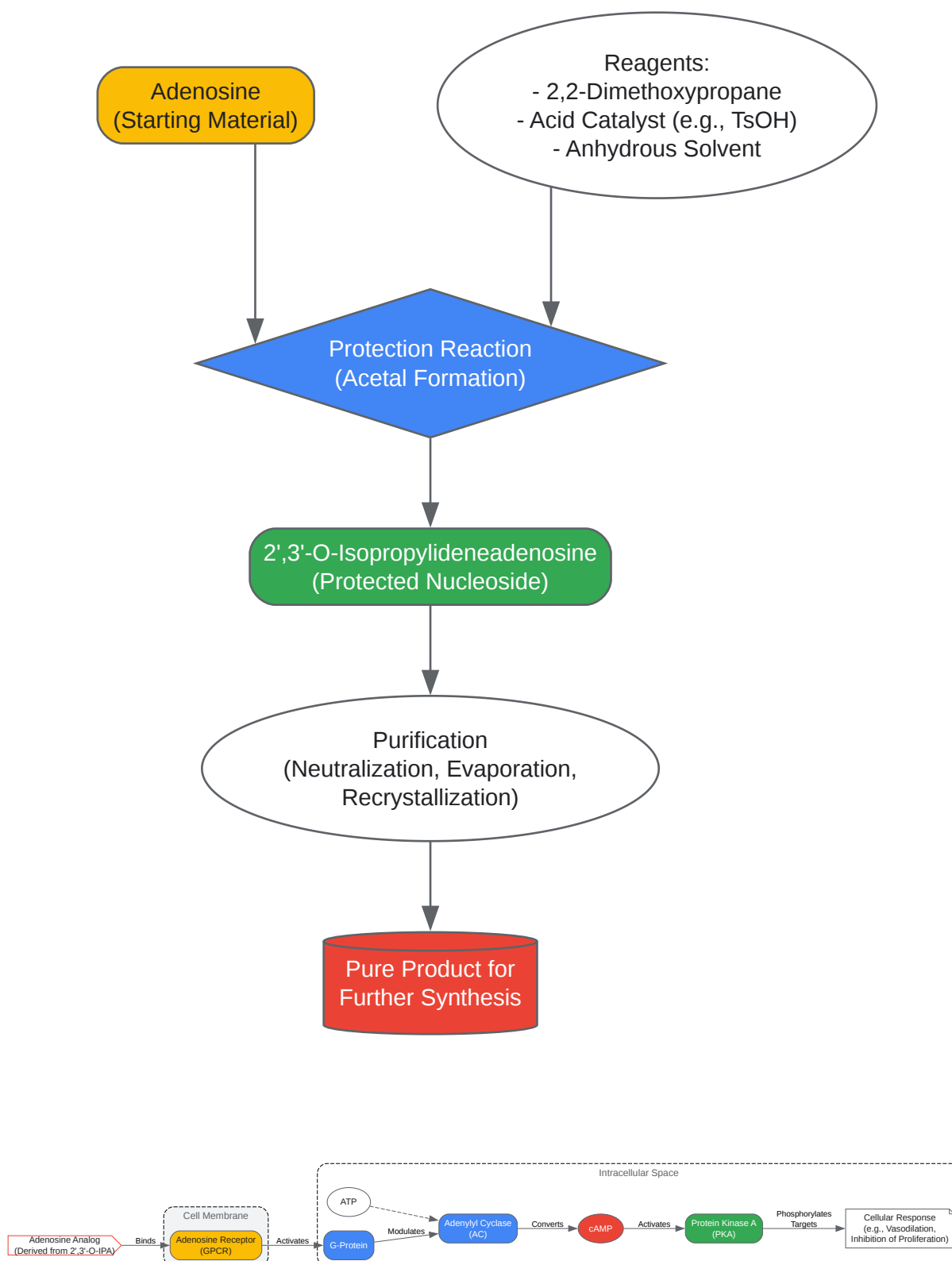
- Suspend adenosine in a suitable anhydrous solvent, such as dioxane or DMF, in a round-bottom flask equipped with a magnetic stirrer.
- Add a significant excess of 2,2-dimethoxypropane (or anhydrous acetone).

- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Stir the mixture at room temperature or with gentle warming (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting adenosine spot is consumed.
- Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a base like sodium bicarbonate or a few drops of concentrated ammonia solution.
- Filter the mixture to remove any solids.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure 2',3'-O-Isopropylideneadenosine as a white crystalline solid.

Visualizations: Workflows and Pathways

Synthetic Workflow

The synthesis of 2',3'-O-Isopropylideneadenosine is a foundational step for creating more complex adenosine analogs. The workflow illustrates the protection of the ribose moiety.



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- To cite this document: BenchChem. [Physical and chemical properties of 2',3'-O-Isopropylideneadenosine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566170#physical-and-chemical-properties-of-2-3-o-isopropylideneadenosine\]](https://www.benchchem.com/product/b15566170#physical-and-chemical-properties-of-2-3-o-isopropylideneadenosine)

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